molecular formula C17H17FN4O2 B272020 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine

Cat. No. B272020
M. Wt: 328.34 g/mol
InChI Key: KYPINWJZSHJPEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine, also known as F13714, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. In Alzheimer's disease, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In Parkinson's disease, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine has been shown to have various biochemical and physiological effects in different disease models. In cancer cells, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine induces cell cycle arrest and apoptosis by regulating the expression of cell cycle and apoptosis-related proteins. In Alzheimer's disease, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine improves cognitive function by increasing acetylcholine levels and reducing amyloid-beta accumulation in the brain. In Parkinson's disease, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine protects dopaminergic neurons by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine in lab experiments is its high potency and selectivity for its target proteins. This allows for more precise and specific experimental results. However, one of the limitations of using N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine is its low solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for the research and development of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine. One possible direction is to investigate its potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Another direction is to optimize the synthesis method of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the molecular mechanisms of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine in different disease models and to identify potential drug targets for future drug development.
Conclusion
N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine is a novel compound with potential therapeutic applications in various diseases. Its multi-step synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine and to develop it into a clinically useful drug.

Synthesis Methods

The synthesis of N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine involves a multi-step process that begins with the reaction of 4-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base to form a benzyl ether intermediate. This intermediate is then reacted with 4H-1,2,4-triazol-4-amine in the presence of a coupling agent to form the final product, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine.

Scientific Research Applications

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In Parkinson's disease research, N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine has been shown to protect dopaminergic neurons from oxidative stress and inflammation.

properties

Product Name

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-4H-1,2,4-triazol-4-amine

Molecular Formula

C17H17FN4O2

Molecular Weight

328.34 g/mol

IUPAC Name

N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17FN4O2/c1-23-17-8-14(9-21-22-11-19-20-12-22)4-7-16(17)24-10-13-2-5-15(18)6-3-13/h2-8,11-12,21H,9-10H2,1H3

InChI Key

KYPINWJZSHJPEJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)CNN2C=NN=C2)OCC3=CC=C(C=C3)F

Canonical SMILES

COC1=C(C=CC(=C1)CNN2C=NN=C2)OCC3=CC=C(C=C3)F

Origin of Product

United States

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